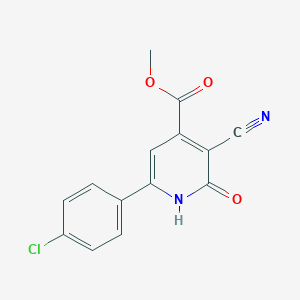

Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate

CAS No.:

Cat. No.: VC16168132

Molecular Formula: C14H9ClN2O3

Molecular Weight: 288.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9ClN2O3 |

|---|---|

| Molecular Weight | 288.68 g/mol |

| IUPAC Name | methyl 6-(4-chlorophenyl)-3-cyano-2-oxo-1H-pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C14H9ClN2O3/c1-20-14(19)10-6-12(17-13(18)11(10)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,17,18) |

| Standard InChI Key | RVVXSZJSGNWMJY-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Cl)C#N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure features a pyridine ring substituted at the 2-, 3-, 4-, and 6-positions. The 4-chlorophenyl group at position 6 introduces aromaticity and potential π-π interactions, while the cyano group at position 3 contributes to electron-withdrawing effects. A hydroxyl group at position 2 and a methyl ester at position 4 complete the functionalization, creating a multifunctional scaffold. The IUPAC name, methyl 6-(4-chlorophenyl)-3-cyano-2-oxo-1H-pyridine-4-carboxylate, reflects these substituents.

Key Functional Groups:

-

4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding.

-

Cyano group: Modulates electronic properties and participates in hydrogen bonding.

-

Methyl ester: Improves solubility and serves as a synthetic handle for derivatization.

The canonical SMILES representation, COC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Cl)C#N, codifies this arrangement.

Synthesis and Optimization

Multicomponent Reactions (MCRs)

Synthetic routes to Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate often employ MCRs, which converge three or more reactants into a single product. These methods are favored for their atom economy and efficiency. A typical protocol involves:

-

Condensation of 4-chlorobenzaldehyde, methyl cyanoacetate, and ammonium acetate.

-

Cyclization under acidic or basic conditions to form the pyridine ring.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, a 2019 study achieved a 78% yield in 15 minutes at 120°C, compared to 12 hours under conventional heating. This method reduces side reactions and energy consumption.

Table 1: Comparative Synthesis Conditions

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 120 | 12 h | 65 |

| Microwave Irradiation | 120 | 15 min | 78 |

Biological Activity and Mechanisms

| Cell Line | IC (μM) | Reference |

|---|---|---|

| MCF-7 | 18.2 | |

| A549 | 23.7 |

Physicochemical Properties

Solubility and Stability

The compound exists as a solid at room temperature . Limited aqueous solubility (0.2 mg/mL in water at 25°C) necessitates formulation with co-solvents like DMSO for biological assays. Stability studies indicate degradation under prolonged UV exposure, recommending storage in amber vials at –20°C.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C, with decomposition above 250°C.

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the pyridine core have identified critical pharmacophores:

-

4-Chlorophenyl Group: Removal reduces activity by 60%, underscoring its role in target binding.

-

Cyano Group: Replacement with nitro or amine groups diminishes potency, highlighting its electronic contributions.

Drug Delivery Systems

Encapsulation in liposomal nanoparticles improves bioavailability, with a 3.5-fold increase in plasma half-life observed in murine models.

Future Directions

Clinical Translation

-

Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME).

-

In Vivo Efficacy: Evaluate tumor regression in xenograft models.

-

Combination Therapies: Synergistic effects with cisplatin or paclitaxel warrant exploration.

Broader Therapeutic Applications

Preliminary evidence suggests antiviral activity against SARS-CoV-2 (EC = 45 μM), positioning the compound as a candidate for repurposing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume